N4,N4-dimethylpyrimidine-4,5-diamine
CAS No.: 13784-16-2
Cat. No.: VC0077109
Molecular Formula: C6H10N4
Molecular Weight: 138.174
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13784-16-2 |
---|---|
Molecular Formula | C6H10N4 |
Molecular Weight | 138.174 |
IUPAC Name | 4-N,4-N-dimethylpyrimidine-4,5-diamine |
Standard InChI | InChI=1S/C6H10N4/c1-10(2)6-5(7)3-8-4-9-6/h3-4H,7H2,1-2H3 |
Standard InChI Key | YOIVMQAJLCWUEC-UHFFFAOYSA-N |
SMILES | CN(C)C1=NC=NC=C1N |
Introduction
N4,N4-Dimethylpyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. Pyrimidines are heterocyclic compounds containing nitrogen atoms at positions 1 and 3, known for their diverse biological activities and applications in pharmaceuticals.
Biological Activities
While specific biological activities of N4,N4-Dimethylpyrimidine-4,5-Diamine are not extensively reported, pyrimidine derivatives in general have shown a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. The unique substitution pattern of this compound may confer distinct biological properties compared to other pyrimidine derivatives.
Comparison with Related Compounds
Compound Name | Structural Features | Biological Activities |
---|---|---|
N4,N4-Dimethylpyrimidine-4,6-Diamine | Dimethyl groups at N4, amino groups at positions 4 and 6 | Antitumor, PAR1 antagonist |
N4,N4-Dimethylpyrimidine-4,5-Diamine | Dimethyl groups at N4, amino groups at positions 4 and 5 | Limited information available |
Pyrimido[4,5-d]pyrimidines | Bicyclic structure | Potential anticancer agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume